molecular formula C23H15FN4O3 B2476025 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207016-88-3

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2476025
CAS No.: 1207016-88-3
M. Wt: 414.396
InChI Key: MNXRLQDVEGJCPF-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, particularly in antimicrobial and enzyme-targeting applications .

Properties

CAS No.

1207016-88-3

Molecular Formula

C23H15FN4O3

Molecular Weight

414.396

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15FN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30)

InChI Key

MNXRLQDVEGJCPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule features a quinazoline-2,4(1H,3H)-dione scaffold substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. Retrosynthetically, the molecule can be dissected into three key components:

  • Quinazoline-2,4-dione core
  • 2-Fluorobenzyl substituent
  • 3-Phenyl-1,2,4-oxadiazole-5-yl substituent

Strategies for assembling these components prioritize sequential functionalization to avoid competing reactions, leveraging methods such as N-alkylation, cyclocondensation, and palladium-catalyzed cross-coupling.

Synthesis of the Quinazoline-2,4(1H,3H)-dione Core

Classical Cyclocondensation Route

The quinazoline-2,4-dione core is traditionally synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For example, heating anthranilic acid with urea at 180°C for 4–6 hours yields the unsubstituted quinazoline-2,4-dione in ~75% yield. Modifications to this protocol include:

  • Solvent-based optimization : Refluxing in acetic acid or DMF improves reaction homogeneity.
  • Catalytic enhancements : Addition of p-toluenesulfonic acid (PTSA) accelerates cyclization.

Alternative Routes via N-Alkylation

Recent advancements employ pre-functionalized anthranilic acid derivatives. For instance, methyl 2-amino-4-nitrobenzoate undergoes cyclization with urea, followed by nitro group reduction and diazotization to introduce functional handles at position 7.

Functionalization at Position 7: Oxadiazole Ring Installation

Amidoxime Cyclization Strategy

The 3-phenyl-1,2,4-oxadiazole-5-yl group is installed via cyclization of an amidoxime intermediate:

Synthesis of 7-Cyanoquinazoline Intermediate
  • Step 1 : Nitration of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione at position 7 using HNO3/H2SO4.
  • Step 2 : Reduction of the nitro group to amine with H2/Pd-C.
  • Step 3 : Diazotization and cyanation via Sandmeyer reaction (CuCN/KCN).
Amidoxime Formation

Treatment of the nitrile with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours yields the amidoxime.

Cyclization with Benzoyl Chloride

The amidoxime reacts with benzoyl chloride in pyridine under reflux (4 hours), forming the oxadiazole ring via dehydration:

Reaction Equation :
$$
\text{Amidoxime} + \text{PhCOCl} \xrightarrow{\text{pyridine}} \text{Oxadiazole} + \text{HCl} + \text{H}_2\text{O}
$$

Yield : 45–55%

Acid Hydrazide Route

An alternative pathway utilizes acid hydrazide intermediates:

Synthesis of 7-Carboxyquinazoline
  • Step 1 : Oxidation of a 7-methyl substituent to carboxylic acid using KMnO4/H2SO4.
  • Step 2 : Esterification with SOCl2/MeOH to form methyl ester.
Hydrazide Formation

Refluxing the ester with hydrazine hydrate in ethanol yields the acid hydrazide.

Oxadiazole Cyclization

Reaction with benzoyl chloride in NaOH (5% aqueous) under reflux forms the oxadiazole via intramolecular cyclodehydration.

Comparative Analysis :

Method Advantages Disadvantages Yield (%) Reference
Amidoxime Cyclization High regioselectivity Multi-step nitrile synthesis 45–55
Acid Hydrazide Route Fewer steps Lower functional group tolerance 50–60

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :

    • Quinazoline dione NH: δ 10.8 (s, 1H).
    • 2-Fluorobenzyl CH2: δ 5.2 (s, 2H), coupled with aromatic F (J = 8.2 Hz).
    • Oxadiazole aryl protons: δ 8.3–7.5 (m, 5H).
  • 13C NMR :

    • Quinazoline C=O: δ 163.5, 161.2.
    • Oxadiazole C=N: δ 167.8.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H16FN5O4: [M+H]+ 472.1154; Found: 472.1158.

Infrared Spectroscopy (IR)

  • C=O stretches: 1720 cm⁻¹ (quinazoline dione), 1680 cm⁻¹ (oxadiazole).
  • C-F stretch: 1220 cm⁻¹.

Optimization and Scalability Considerations

Alkylation Efficiency

  • Base selection : K2CO3 outperforms NaH or Et3N in minimizing O-alkylation.
  • Solvent effects : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Oxadiazole Cyclization

  • Catalytic additives : ZnCl2 or PTSA improve cyclization yields by 10–15%.
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed under various conditions (e.g., reflux, microwave irradiation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Compound: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure: Thienopyrimidine-dione (vs. quinazoline-dione in the target compound).
  • Substituents : Dual oxadiazole groups (1,2,4- and 1,3,4-oxadiazole).
  • Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli at 30 µg/ml, comparable to streptomycin .

Benzimidazole-Triazole-Thiazole Hybrids

Compounds: 9a–e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide)

  • Core Structure : Benzimidazole-triazole-thiazole (vs. quinazoline-dione).
  • Substituents : Variable aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).
  • Activity : Predicted antimicrobial and enzyme inhibition via molecular docking studies .
  • Key Difference : The triazole-thiazole-acetamide chain may enhance hydrogen bonding but reduce metabolic stability compared to the oxadiazole-quinazoline-dione system.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Findings/Advantages
Target Compound Quinazoline-2,4-dione 2-Fluorobenzyl, 3-phenyl-1,2,4-oxadiazole Hypothesized antimicrobial Enhanced lipophilicity and stability
Thienopyrimidine-dione () Thienopyrimidine-dione Dual oxadiazole groups Antimicrobial Activity at 30 µg/ml
Quinconazole () Quinazolinone 2,4-Dichlorophenyl, triazole Fungicidal Agricultural use
Benzimidazole Hybrid 9c () Benzimidazole 4-Bromophenyl-thiazole Predicted enzyme inhibition Docking suggests strong binding

Critical Analysis of Substituent Effects

  • Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to 2,4-dichlorophenyl in quinconazole .
  • Oxadiazole vs.

Biological Activity

The compound 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the available literature on its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and other therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16FN3O2\text{C}_{19}\text{H}_{16}\text{F}\text{N}_3\text{O}_2

This structure features a quinazoline core substituted with a fluorobenzyl and an oxadiazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of cancer treatment and enzyme inhibition. The following sections summarize key findings from recent studies.

Anticancer Activity

  • Mechanism of Action : Studies suggest that quinazoline derivatives can inhibit various kinases involved in cancer progression. The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for the proliferation of various cancer cells .
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be notably low, indicating high potency .
    • Comparative studies with known anticancer agents showed that this compound could be more effective than standard treatments in certain contexts.
Cell LineIC50 Value (μM)Reference
MCF-70.096
A5490.120

Enzyme Inhibition

The compound also exhibits promising activity as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : It has been reported to inhibit carbonic anhydrase with IC50 values comparable to traditional sulphonamide inhibitors .
  • Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has shown effectiveness against PI3K pathways, which are often dysregulated in cancers .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed significant apoptosis at concentrations above 0.1 μM. The study concluded that the compound induces cell death via a caspase-dependent pathway .
  • Combination Therapy :
    • A study explored the effects of combining this compound with standard chemotherapeutics. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H and ¹³C NMR confirm substituent positions and connectivity. The fluorobenzyl group shows distinct aromatic splitting patterns (e.g., meta/para coupling for fluorine), while oxadiazole protons appear as singlets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the oxadiazole and quinazoline moieties .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione) and C=N stretches (~1600 cm⁻¹ for oxadiazole) .
    Advanced Techniques :
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in the solid state, critical for structure-activity relationship (SAR) studies .

How can structural modifications enhance the compound’s bioactivity?

Q. Advanced SAR Strategies

  • Fluorobenzyl Group Optimization :
    • Replace 2-fluorobenzyl with 3- or 4-fluoro analogs to modulate lipophilicity and target binding. Fluorine’s electron-withdrawing effects may enhance metabolic stability .
  • Oxadiazole Substitution :
    • Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl ring of the oxadiazole to alter π-π stacking interactions with enzyme active sites .
  • Quinazoline Core Modifications :
    • Substitute the quinazoline-dione oxygen with sulfur to create thioquinazoline derivatives, which may improve membrane permeability .
      Methodology :
  • Use parallel synthesis and high-throughput screening to evaluate modified analogs against targets like EGFR or VEGFR, inspired by known quinazoline drugs (e.g., gefitinib, erlotinib) .

What in vitro assays are suitable for evaluating its anticancer potential?

Q. Basic Screening

  • Cell Viability Assays :
    • MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare results with positive controls like doxorubicin .
  • Enzyme Inhibition Assays :
    • Measure inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kinase assays. The oxadiazole moiety may competitively bind ATP pockets .
      Advanced Mechanistic Studies :
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to assess cell death pathways.
  • Western Blotting : Quantify downstream targets (e.g., phosphorylated Akt, ERK) to map signaling pathway modulation .

How can computational modeling guide target identification for this compound?

Q. Advanced Methodology

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into crystallized kinase domains (e.g., PDB: 1M17 for EGFR). Focus on interactions between the oxadiazole ring and hinge region residues (e.g., Met793) .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts with the fluorobenzyl group .
  • Pharmacophore Modeling :
    • Generate 3D pharmacophores using Phase (Schrödinger) to identify critical features (e.g., hydrogen bond acceptors in oxadiazole) for scaffold optimization .

What strategies resolve contradictions in biological activity data across studies?

Q. Data Analysis Framework

  • Source Validation : Cross-check assay protocols (e.g., cell line authenticity, passage number) and compound purity (≥95% by HPLC) .
  • Meta-Analysis :
    • Compare IC₅₀ values from independent studies using statistical tools (e.g., ANOVA). Discrepancies may arise from variations in serum concentration or incubation time .
  • Orthogonal Assays :
    • Confirm kinase inhibition results with cellular thermal shift assays (CETSA) to validate target engagement in live cells .

What are the metabolic stability and toxicity profiles of this compound?

Q. Advanced ADME/Tox Studies

  • Microsomal Stability :
    • Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS. Fluorine substitution typically reduces CYP450-mediated oxidation .
  • hERG Binding Assay :
    • Use patch-clamp electrophysiology to assess cardiac toxicity risk. Quinazoline derivatives may exhibit hERG channel inhibition due to basic nitrogen atoms .
  • In Silico Tox Prediction :
    • Tools like ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity based on structural alerts (e.g., oxadiazole nitroso metabolites) .

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